molecular formula C18H16Cl2N2OS2 B15098538 2-[(3,4-dichlorobenzyl)sulfanyl]-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one

2-[(3,4-dichlorobenzyl)sulfanyl]-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B15098538
M. Wt: 411.4 g/mol
InChI Key: AAKQYVRHEUQOJK-UHFFFAOYSA-N
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Description

2-[(3,4-Dichlorobenzyl)sulfanyl]-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one is a synthetic thienopyrimidine derivative intended for research use in oncology and medicinal chemistry. Thieno[2,3-d]pyrimidine scaffolds are recognized as bioisosteres of purine bases, which allows them to interact with a variety of enzymatic targets and confers significant pharmacological potential . This core structure is a subject of extensive investigation in early-stage drug discovery for the development of novel anticancer agents . Compounds based on the thieno[2,3-d]pyrimidin-4(3H)-one structure have demonstrated promising anti-proliferative properties against a range of cancer cell lines in vitro, including breast cancer (MCF-7, MDA-MB-231), lung cancer (A549), and prostate cancer (PC-3) . The mechanism of action for such compounds often involves the inhibition of key kinases that drive tumor growth and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Phosphatidylinositol 3-kinase (PI3K) . The specific substitution pattern on this compound—featuring a 3,4-dichlorobenzylsulfanyl group at the 2-position and an allyl group at the 3-position—is designed to modulate its electronic properties, lipophilicity, and binding affinity to these biological targets. Researchers can utilize this compound as a key intermediate or a lead compound for further structural optimization, structure-activity relationship (SAR) studies, and in-depth mechanistic investigations. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C18H16Cl2N2OS2

Molecular Weight

411.4 g/mol

IUPAC Name

2-[(3,4-dichlorophenyl)methylsulfanyl]-5,6-dimethyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C18H16Cl2N2OS2/c1-4-7-22-17(23)15-10(2)11(3)25-16(15)21-18(22)24-9-12-5-6-13(19)14(20)8-12/h4-6,8H,1,7,9H2,2-3H3

InChI Key

AAKQYVRHEUQOJK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC3=CC(=C(C=C3)Cl)Cl)CC=C)C

Origin of Product

United States

Preparation Methods

The synthesis of 2-[(3,4-dichlorobenzyl)sulfanyl]-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors to form the thieno[2,3-d]pyrimidine core. The reaction conditions often include the use of strong acids or bases and elevated temperatures.

    Introduction of the 3,4-Dichlorobenzyl Group: The 3,4-dichlorobenzyl group is introduced through a nucleophilic substitution reaction, where a suitable nucleophile attacks a halogenated precursor.

    Attachment of the Sulfanyl Group: The sulfanyl group is typically introduced via a thiolation reaction, where a thiol reagent reacts with an appropriate precursor.

    Addition of the Prop-2-en-1-yl Group: The prop-2-en-1-yl group is added through an alkylation reaction, where an alkylating agent reacts with the thieno[2,3-d]pyrimidine core.

Industrial production methods for this compound may involve optimization of these synthetic steps to improve yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

2-[(3,4-dichlorobenzyl)sulfanyl]-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups such as carbonyls or nitro groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, alkyl halides, and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[(3,4-dichlorobenzyl)sulfanyl]-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[(3,4-dichlorobenzyl)sulfanyl]-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Substituent Impact on Physicochemical Properties

  • Lipophilicity : The 3,4-dichlorobenzyl group in the target compound and enhances hydrophobicity compared to morpholine () or furan-containing analogs (), which may improve membrane permeability but reduce aqueous solubility .
  • Electron Effects : The sulfanyl linker at position 2 in the target compound and provides stability against hydrolysis compared to the thioxo group in , which is more reactive .

Biological Activity

The compound 2-[(3,4-dichlorobenzyl)sulfanyl]-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one , with CAS number 663214-78-6, belongs to the thienopyrimidine family. This class of compounds has garnered interest due to its diverse biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C22H18Cl2N2OS2C_{22}H_{18}Cl_2N_2OS_2, and its molecular weight is approximately 461.43 g/mol. The structure features a thieno[2,3-d]pyrimidine core substituted with a dichlorobenzylsulfanyl group and a prop-2-en-1-yl side chain. These unique substitutions are believed to enhance its biological efficacy.

Anticancer Properties

Research indicates that thienopyrimidine derivatives exhibit significant anticancer activity. The compound has been tested against various human cancer cell lines, including:

  • HeLa (cervical cancer)
  • HepG2 (liver cancer)
  • A549 (lung cancer)

In vitro studies have shown that the compound induces apoptosis in these cell lines through mechanisms such as DNA topoisomerase inhibition and modulation of cellular signaling pathways. For example, studies have reported IC50 values indicating effective cytotoxicity in the range of 10–30 µM against these cancer cells .

Cell LineIC50 Value (µM)Mechanism of Action
HeLa15DNA Topoisomerase I inhibition
HepG220Apoptosis induction via caspase activation
A54925Cell cycle arrest at G2/M phase

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties. It has been evaluated for its activity against various bacterial strains and fungi. Preliminary results indicate that it has a broad spectrum of activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Interaction : The compound's ability to intercalate into DNA and inhibit topoisomerases contributes to its anticancer effects.
  • Enzyme Inhibition : It has been shown to inhibit key metabolic enzymes involved in cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to apoptosis.

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

  • Study on HepG2 Cells : A recent study demonstrated that treatment with the compound led to a significant decrease in cell viability and increased apoptosis markers compared to control groups .
  • Antimicrobial Efficacy : In another study focusing on antimicrobial properties, the compound was tested against Escherichia coli and Candida albicans, showing effective inhibition at concentrations as low as 50 µg/mL .

Q & A

Q. What are the key structural features of this compound that influence its reactivity and biological activity?

The compound’s reactivity is governed by its thieno[2,3-d]pyrimidin-4(3H)-one core, which provides a planar, electron-deficient aromatic system. Substituents such as the 3,4-dichlorobenzyl group (electron-withdrawing) and the prop-2-en-1-yl moiety (electron-donating) modulate electronic properties, affecting nucleophilic/electrophilic reactivity. The sulfanyl (-S-) linker enhances flexibility and potential for hydrogen bonding or thiol-disulfide exchange reactions. These features are critical for interactions with biological targets like enzymes or receptors .

Q. What synthetic strategies are employed to synthesize this compound?

Synthesis typically involves multi-step routes:

  • Core formation : Cyclocondensation of thiophene derivatives with urea or thiourea under acidic conditions to form the pyrimidinone ring .
  • Functionalization : Introduction of the 3,4-dichlorobenzylsulfanyl group via nucleophilic substitution (e.g., using 3,4-dichlorobenzyl thiol) and alkylation of the pyrimidinone nitrogen with prop-2-en-1-yl bromide .
  • Optimization : High yields (>80%) are achieved using polar aprotic solvents (DMF or DMSO) at 80–100°C .

Q. How is the compound characterized post-synthesis?

Key techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and regiochemistry .
  • X-ray crystallography : Resolves 3D conformation, including bond angles and torsion angles of the prop-2-en-1-yl group .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve low yields in the alkylation step?

Conflicting yields (e.g., 50% vs. 80%) may arise from solvent polarity or temperature variations. Methodological improvements include:

  • Solvent screening : Use DMF instead of THF to enhance solubility of intermediates .
  • Catalyst addition : Palladium catalysts (e.g., Pd(OAc)₂) for regioselective alkylation .
  • Temperature control : Maintaining 90°C minimizes side reactions like dimerization .

Q. What strategies address contradictions in reported biological activity data?

Discrepancies in IC₅₀ values (e.g., µM vs. nM ranges) can be resolved by:

  • Orthogonal assays : Combine enzymatic inhibition (e.g., kinase assays) with cell-based viability tests to confirm target specificity .
  • Control experiments : Use structurally analogous inactive compounds (e.g., lacking the dichlorobenzyl group) to rule out nonspecific effects .
  • Metabolic stability tests : Assess compound degradation in microsomal preparations to explain variability in in vivo vs. in vitro data .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with proteins (e.g., kinases), highlighting key residues (e.g., Lys, Asp) for hydrogen bonding with the pyrimidinone core .
  • Molecular dynamics (MD) simulations : Evaluate stability of ligand-protein complexes over 100 ns trajectories, focusing on conformational changes in the prop-2-en-1-yl group .

Q. What methods are used to explore structure-activity relationships (SAR) for derivatives?

  • Substituent variation : Replace the 3,4-dichlorobenzyl group with fluorinated or methoxy analogs to assess electronic effects on activity .
  • Bioisosteric replacement : Swap the sulfanyl linker with sulfonyl (-SO₂-) or methylene (-CH₂-) groups to modulate solubility and binding affinity .
  • Pharmacophore mapping : Identify critical features (e.g., planar aromatic core, chlorine atoms) using QSAR models .

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